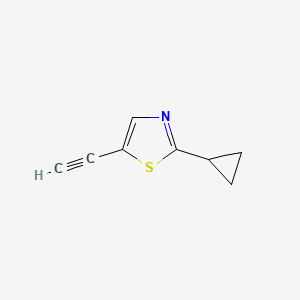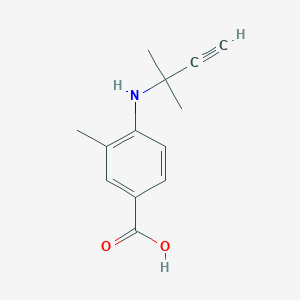![molecular formula C11H12Cl3N3O B13625937 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is a chemical compound with the molecular formula C11H12Cl3N3O. This compound is known for its unique structure, which includes a chloropyridine moiety linked to a pyridine-2-amine via an oxy-methyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 5-chloropyridin-3-ol with a suitable chloromethylating agent to form 5-chloropyridin-3-yl chloromethyl ether. This intermediate is then reacted with pyridin-2-amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloropyridine
- 5-Chloropyridin-3-ol
- Pyridin-2-amine
- 3-Amino-4-chloropyridine
Uniqueness
What sets 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H12Cl3N3O |
|---|---|
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
4-[(5-chloropyridin-3-yl)oxymethyl]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H10ClN3O.2ClH/c12-9-4-10(6-14-5-9)16-7-8-1-2-15-11(13)3-8;;/h1-6H,7H2,(H2,13,15);2*1H |
InChI-Schlüssel |
VVWDPBNKOLMDAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1COC2=CC(=CN=C2)Cl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)

![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)








